molecular formula C20H19N3O5S B4132689 N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate

N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate

Cat. No. B4132689
M. Wt: 413.4 g/mol
InChI Key: VTMJOAOSDMKRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a derivative of 4-thiazolidinone, and its synthesis method involves the reaction of 2-aminothiazole with benzyl bromide, followed by the reaction with 4-chloroacetophenone.

Mechanism of Action

The mechanism of action of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors such as N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate inhibit the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism of action leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has been shown to have significant biochemical and physiological effects. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This activation of gene expression leads to the inhibition of cancer cell growth and the induction of apoptosis. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has also been shown to have anti-inflammatory effects. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has several advantages and limitations for lab experiments. One of the major advantages of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is its potency as an HDAC inhibitor. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is a potent inhibitor of HDACs and has shown significant anticancer activity. Another advantage of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is its selectivity for HDACs. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has been shown to be selective for HDACs and does not inhibit other enzymes. However, one of the limitations of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is its solubility. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is not very soluble in water, which makes it difficult to use in some lab experiments.

Future Directions

There are several future directions for the use of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate. One of the future directions is the development of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate as a potential anticancer agent. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has shown significant anticancer activity in vitro and in vivo, and further studies are needed to explore its potential as a therapeutic agent for cancer. Another future direction is the exploration of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate as an anti-inflammatory agent. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has shown anti-inflammatory effects, and further studies are needed to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, the use of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate in epigenetic research is another future direction. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is a potent HDAC inhibitor and can be used to study the role of HDACs in gene expression and epigenetic regulation.

Scientific Research Applications

N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has shown potential applications in various fields of scientific research. One of the major applications of N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is in the field of cancer research. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate inhibits the activity of the enzyme histone deacetylase (HDAC), which is overexpressed in many types of cancer cells. HDAC inhibitors have emerged as a promising class of anticancer agents, and N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate is a potent HDAC inhibitor.

properties

IUPAC Name

N-[3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS.C2H2O4/c1-13(22)20-16-9-5-8-15(10-16)17-12-23-18(21-17)19-11-14-6-3-2-4-7-14;3-1(4)2(5)6/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJOAOSDMKRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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